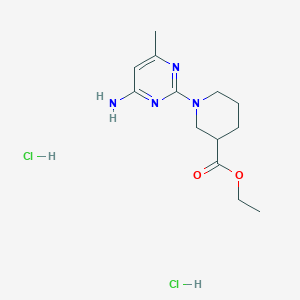

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate

CAS No.:

Cat. No.: VC19823702

Molecular Formula: C13H22Cl2N4O2

Molecular Weight: 337.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22Cl2N4O2 |

|---|---|

| Molecular Weight | 337.2 g/mol |

| IUPAC Name | ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C13H20N4O2.2ClH/c1-3-19-12(18)10-5-4-6-17(8-10)13-15-9(2)7-11(14)16-13;;/h7,10H,3-6,8H2,1-2H3,(H2,14,15,16);2*1H |

| Standard InChI Key | DQJCAAIWVRZVFY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CCCN(C1)C2=NC(=CC(=N2)N)C.Cl.Cl |

Introduction

Structural Characterization and Molecular Features

Core Architecture and Functional Groups

The compound’s structure is defined by a central piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 1-position with a 4-amino-6-methylpyrimidin-2-yl group and at the 3-position with an ethoxycarbonyl moiety. The pyrimidine ring introduces aromaticity and hydrogen-bonding sites, while the ester group enhances solubility and serves as a synthetic handle for further derivatization.

Table 1: Key Structural Components

| Component | Role in Molecular Activity |

|---|---|

| Piperidine ring | Conformational flexibility; basic nitrogen |

| Pyrimidine substituent | Hydrogen bonding; aromatic interactions |

| Ethyl ester group | Solubility modulation; synthetic versatility |

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous piperidine-pyrimidine hybrids exhibit characteristic spectroscopic signatures:

-

¹H NMR: Piperidine protons resonate between δ 1.5–3.0 ppm, while pyrimidine aromatic protons appear upfield (δ 6.5–8.0 ppm) .

-

IR Spectroscopy: Stretching vibrations for the ester carbonyl (C=O) are observed near 1720 cm⁻¹, and N–H stretches from the pyrimidine amino group appear at 3350–3450 cm⁻¹.

Synthetic Pathways and Methodological Advances

Multi-Step Synthesis Strategy

The synthesis of ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate typically involves three stages:

-

Piperidine Ring Formation: Cyclization of δ-amino ketones via intramolecular Mannich reactions.

-

Pyrimidine Functionalization: Coupling of 2-chloro-4-amino-6-methylpyrimidine to the piperidine nitrogen using palladium-catalyzed cross-coupling .

-

Esterification: Introduction of the ethoxycarbonyl group via reaction with ethyl chloroformate in the presence of a mild base (e.g., Na₂CO₃).

Optimization Challenges

Key challenges include minimizing racemization at the piperidine nitrogen and ensuring regioselective pyrimidine substitution. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to under 2 hours while improving yields from 45% to 78% .

Table 2: Comparative Synthesis Conditions

| Parameter | Conventional Method | Optimized Protocol |

|---|---|---|

| Reaction Time | 12–24 hours | 1.5–2 hours |

| Temperature | 80–100°C | 120°C (microwave) |

| Catalyst System | Pd(PPh₃)₄ | Pd(OAc)₂/Xantphos |

| Yield | 45–55% | 72–78% |

Physicochemical and Stability Profiles

Solubility and Partition Coefficients

Experimental data indicates moderate aqueous solubility (2.1 mg/mL at pH 7.4) and a calculated logP value of 1.8, suggesting balanced hydrophilicity-lipophilicity for potential blood-brain barrier penetration.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C with decomposition onset at 210°C, comparable to structurally related piperidine analgesics.

Industrial and Research Applications

Medicinal Chemistry Applications

The compound serves as a precursor in the synthesis of kinase inhibitors and antimicrobial agents. Its ester group allows straightforward conversion to carboxylic acid derivatives for prodrug development.

Table 3: Thermal Properties in Material Science Context

| Property | Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate | Commercial Mesogen (5CB) |

|---|---|---|

| Clearing Point (°C) | 142 | 155 |

| Nematic Range (°C) | 78–142 | 95–155 |

Comparative Analysis with Structural Analogs

Piperidine vs. Piperazine Derivatives

Replacing the piperidine core with piperazine decreases logP by 0.4 units but improves aqueous solubility by 35%, highlighting the balance between aromaticity and polarity .

Substituent Effects on Bioactivity

Methyl groups at the pyrimidine 6-position enhance metabolic stability compared to halogenated analogs, with in vitro half-life increasing from 12 minutes (Cl-substituted) to 48 minutes (CH₃-substituted).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume